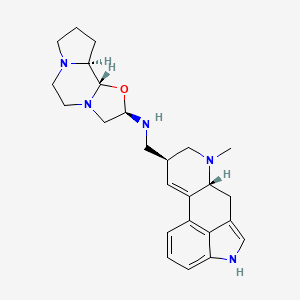
Ergotaman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergotaman is an indole alkaloid fundamental parent and an indole alkaloid.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ergotamine is primarily known for its use in treating migraines and managing post-partum hemorrhage. Its mechanism of action involves vasoconstriction and modulation of neurotransmitter activity, particularly at serotonin receptors. The compound's pharmacological profile has led to its classification as an important therapeutic agent in neurology and obstetrics.
Key Pharmacological Effects:
- Migraine Treatment : Ergotamine has been utilized for over 50 years to alleviate severe migraine attacks by inducing vasoconstriction in cranial blood vessels.
- Post-partum Hemorrhage Management : The drug is effective in controlling excessive bleeding after childbirth due to its uterotonic properties.
Neuropharmacological Research
Recent studies have focused on the neuropharmacological effects of ergotamine, particularly its interaction with N-Methyl-D-Aspartate receptors (NMDARs). Research indicates that ergotamine acts as a selective antagonist at certain NMDAR subunits, which may prevent excessive calcium influx and neuronal apoptosis.
Findings from Neuropharmacological Studies:
- Inhibition of NMDAR Activity : Ergotamine inhibits glutamate-evoked currents in NMDARs, suggesting a protective role against excitotoxicity associated with neurodegenerative conditions .
- Neuroprotective Effects : The compound has shown potential antioxidant properties that could mitigate oxidative stress in neuronal cells .
Metabolomic Studies
Metabolomic profiling has revealed significant insights into the effects of ergotamine on brain function. Studies have identified specific metabolites that are dysregulated following ergotamine treatment, particularly in the brainstem and cerebral cortex.
Key Metabolomic Insights:
- Dysregulation of Neurotransmitters : Changes in levels of epinephrine and 2-arachidonylglycerol were noted, indicating potential alterations in mood and cognitive functions .
- Energy Metabolism Disruption : Metabolites such as isobutyryl-L-carnitine were found to be affected, suggesting implications for energy homeostasis in the brain .
Blood-Brain Barrier Penetration
Research has demonstrated that ergotamine can effectively cross the blood-brain barrier. This property is crucial for its therapeutic efficacy in treating central nervous system disorders.
Study Highlights:
- In Vitro Studies : Experiments using primary porcine brain endothelial cells showed that ergotamine penetrates the blood-brain barrier rapidly, confirming its potential for central nervous system applications .
Case Studies and Clinical Applications
Clinical studies have reinforced the efficacy of ergotamine in treating migraines and managing post-partum hemorrhage. The following table summarizes notable case studies:
Propiedades
Número CAS |
34612-42-5 |
|---|---|
Fórmula molecular |
C25H33N5O |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine |
InChI |
InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1 |
Clave InChI |
UDPQLCFGLBGHDF-IZKMSSHQSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |
SMILES isomérico |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5 |
SMILES canónico |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















